
Acétate de méthyle 2-(2-cyanophényl)
Vue d'ensemble
Description
Methyl 2-(2-cyanophenyl)acetate (M2CP) is a chemical compound of the carboxylic acid functional group that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different ways, from synthesizing other compounds to studying the biochemical and physiological effects of its presence in the body.
Applications De Recherche Scientifique
Synthèse d'agents anticancéreux
Acétate de méthyle 2-(2-cyanophényl): a été utilisé dans la synthèse de nouveaux dérivés de 2-(2-cyanophényl)-N-phénylacétamide. Ces dérivés ont montré des résultats prometteurs comme agents anticancéreux. Par exemple, certains dérivés ont présenté une excellente activité inhibitrice contre les lignées cellulaires cancéreuses telles que MCF-7 et A-549, surpassant l'efficacité de l'Etoposide standard .
Chimie médicinale
En chimie médicinale, le composé sert de bloc de construction pour le développement de nouveaux pharmacophores. La combinaison de deux pharmacophores en une seule forme est une approche efficace pour accélérer la création de nouveaux composés très efficaces, qui peuvent être utilisés pour traiter diverses maladies, notamment l'inflammation et le cancer .
Études d'amarrage moléculaire
Acétate de méthyle 2-(2-cyanophényl): les dérivés ont été utilisés dans des études d'amarrage moléculaire pour comprendre leur interaction avec les cibles biologiques. Par exemple, l'analyse d'amarrage avec la topoisomérase II humaine a révélé que certains dérivés s'intègrent bien dans la poche du site actif, indiquant un potentiel en tant qu'agents thérapeutiques .
Intermédiaire chimique
Ce composé agit comme un intermédiaire chimique en synthèse organique. Il est utilisé pour produire sélectivement l'amidation plutôt que la formation d'amidine, ce qui est une étape cruciale dans la synthèse de divers composés organiques .
Recherche sur la sécurité et la manipulation
La recherche sur la sécurité et la manipulation de l'acétate de méthyle 2-(2-cyanophényl) comprend l'étude de ses effets sur l'inhalation, le contact avec la peau et l'ingestion. Cette recherche est cruciale pour élaborer des protocoles de sécurité et des fiches de données de sécurité pour une utilisation en laboratoire et industrielle .
Études d'impact environnemental
L'impact environnemental du composé est évalué en étudiant son comportement en cas de libération accidentelle. Cela comprend son interaction avec divers matériaux, son effet sur les cours d'eau et les méthodes appropriées de nettoyage et d'élimination .
Conception et développement de médicaments
Les composés hétérocycliques comme l'acétate de méthyle 2-(2-cyanophényl) jouent un rôle important dans la conception et le développement de médicaments. Ils sont essentiels à la création de nouveaux médicaments plus efficaces et plus sûrs pour une utilisation commerciale .
Mécanisme D'action
Safety and Hazards
“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.
Analyse Biochimique
Biochemical Properties
Methyl 2-(2-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as WEE1 kinase, which is involved in cell cycle regulation . The interaction with WEE1 kinase suggests its potential use in cancer treatment, as WEE1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
Methyl 2-(2-cyanophenyl)acetate has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits inhibitory activity, leading to reduced cell proliferation and increased apoptosis . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Methyl 2-(2-cyanophenyl)acetate impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-cyanophenyl)acetate involves its binding interactions with specific biomolecules. For instance, it binds to the active site of WEE1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition triggers a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression. Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-cyanophenyl)acetate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-(2-cyanophenyl)acetate remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature
Dosage Effects in Animal Models
The effects of Methyl 2-(2-cyanophenyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it could cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
Methyl 2-(2-cyanophenyl)acetate is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes. Understanding the metabolic pathways of Methyl 2-(2-cyanophenyl)acetate is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-cyanophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments The compound’s distribution can influence its activity and effectiveness in targeting specific tissues or cells
Subcellular Localization
Methyl 2-(2-cyanophenyl)acetate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-(2-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNSABLVSWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363742 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20921-96-4 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How might structural modifications of Methyl 2-(2-cyanophenyl)acetate, particularly the introduction of an amide bond as seen in the study's derivatives, impact the compound's interaction with biological targets?
A1: The introduction of an amide bond in the derivatives described by the study [] can significantly alter the molecule's properties in several ways:
Q2: The research mentions "molecular docking studies" being employed. How might computational chemistry techniques be used to understand the structure-activity relationship of these compounds and guide further optimization?
A2: Computational chemistry tools like molecular docking can be immensely helpful in understanding and optimizing these compounds []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

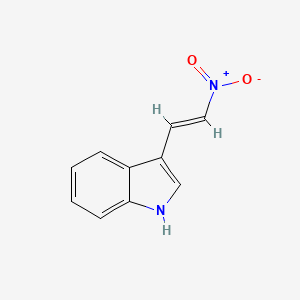

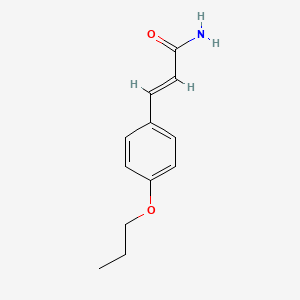
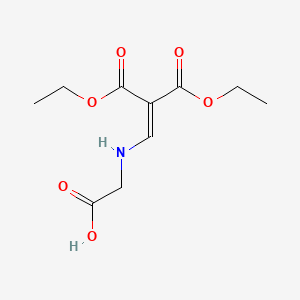
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
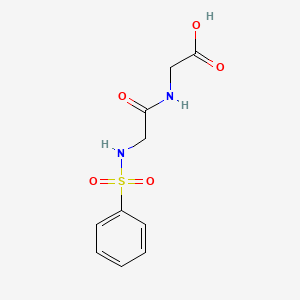
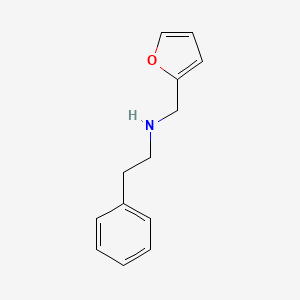
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

